Benzoic acid, 4-[(2-chloroacetyl)methylamino]-
Description
IUPAC Name: Benzoic acid, 4-[(2-chloroacetyl)methylamino]- CAS No.: 147149-44-8 Synonyms: N-Methyl-4-(2-chloroacetamido)benzoic acid, 4-Carboxy-N-methyl-α-chloroacetanilide Structure: The compound features a benzoic acid backbone with a methylamino group at the para position, acylated by a 2-chloroacetyl moiety. This structure confers unique electrophilic properties due to the chloroacetyl group, which enhances reactivity toward nucleophiles, making it valuable in medicinal chemistry (e.g., as a prodrug or enzyme inhibitor) .
Properties
IUPAC Name |
4-[(3-chloro-2-oxopropyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAXBBXTZWJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-chloroacetyl)methylamino]- typically involves the following steps:
Chloroacetylation: : The starting material, benzoic acid, undergoes chloroacetylation to introduce the chloroacetyl group.
Methylation: : The chloroacetylated product is then methylated to introduce the methylamino group.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-chloroacetyl)methylamino]-: undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: : Oxidation products include carboxylic acids and ketones.
Reduction: : Reduced forms include alcohols and amines.
Substitution: : Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit notable antimicrobial activities. A study synthesized various benzoic acid derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The compound 4-[(2-chloroacetyl)methylamino]-benzoic acid demonstrated moderate antibacterial activity, with effective Minimum Inhibitory Concentration (MIC) values against specific bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-[(2-chloroacetyl)methylamino]-benzoic acid | Staphylococcus aureus | 125 |
| 4-[(2-chloroacetyl)methylamino]-benzoic acid | Escherichia coli | 250 |
Anti-inflammatory Applications
The anti-inflammatory potential of benzoic acid derivatives has been explored in various studies. These compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Agricultural Applications
Pesticide Development
Benzoic acid derivatives are increasingly used in the development of pesticides due to their effectiveness against a range of pests. The compound 4-[(2-chloroacetyl)methylamino]-benzoic acid has shown promise as an intermediate in synthesizing novel agrochemicals that target specific pest species while minimizing environmental impact.
Herbicide Activity
Research has identified that certain benzoic acid derivatives possess herbicidal properties. They can disrupt plant growth by inhibiting specific metabolic pathways. Field studies have demonstrated the efficacy of these compounds in controlling weed populations without adversely affecting crop yields.
Material Science
Polymer Synthesis
In material science, benzoic acid derivatives are utilized as intermediates in synthesizing polymers. Their ability to form hydrogen bonds enhances the mechanical properties of polymer matrices. This application is particularly relevant in producing high-performance materials used in aerospace and automotive industries.
Nanocomposite Development
Recent advancements have incorporated benzoic acid derivatives into nanocomposites, enhancing their thermal and mechanical stability. The incorporation of these compounds into nanostructures has led to improved performance characteristics, making them suitable for various applications ranging from electronics to biomedical devices.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by MDPI evaluated the antimicrobial properties of synthesized benzoic acid derivatives, including 4-[(2-chloroacetyl)methylamino]-. The results indicated significant antibacterial activity against common pathogens, supporting its potential use in pharmaceutical formulations . -
Agricultural Field Trials
Field trials assessing the herbicidal activity of benzoic acid derivatives demonstrated effective weed control with minimal phytotoxicity to crops. This research underlines the potential for developing environmentally friendly herbicides . -
Polymer Enhancement Research
Research published in a materials science journal highlighted the role of benzoic acid derivatives in improving the mechanical properties of biodegradable polymers, suggesting applications in sustainable packaging solutions .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The chloroacetyl and methylamino groups interact with enzymes and receptors in biological systems.
Pathways: : It may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₉ClNO₃
- Molecular Weight : 226.64 g/mol (calculated).
- Safety : Classified with hazard codes H302 (harmful if swallowed) and H315/H319 (causes skin/eye irritation) .
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Metabolism Studies
- DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid): Differences: Replaces the chloroacetyl group with a methoxy-substituted oxoethyl chain. However, reduced electrophilicity may limit its utility in covalent binding applications .
- 5-CA-2-HM-MCBX Series: Includes hydroxymethyl and methoxy substituents (e.g., 4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid). Differences: Additional hydroxymethyl and methoxy groups create a bulkier structure. Implications: Enhanced solubility in polar solvents but reduced metabolic stability due to esterase-sensitive moieties .
Benzoic Acid Derivatives in Natural Products
- Compound 1 (Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester): Differences: Features a dimethoxybenzoyl group and a methyl ester instead of chloroacetyl and free carboxylic acid. Implications: The ester group may act as a prodrug moiety, while the dimethoxybenzoyl group could confer antioxidant activity.
Comparative Data Table
Research Findings and Implications
- Reactivity : The chloroacetyl group in the target compound enables covalent interactions with biological nucleophiles (e.g., cysteine residues), a trait absent in methoxy or benzyloxy analogues .
- Metabolism : Compounds with ester groups (e.g., 5-CA-2-HM-MCBX) are prone to hydrolysis, whereas the target’s free carboxylic acid may facilitate renal excretion .
- Applications : The target compound’s electrophilicity makes it suitable for irreversible enzyme inhibition, while natural derivatives (e.g., Compound 1) are explored for antioxidant roles .
Biological Activity
Benzoic acid derivatives, particularly 4-[(2-chloroacetyl)methylamino]- (commonly referred to as compound 1), have garnered attention for their diverse biological activities. This article explores the compound's antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of 4-[(2-chloroacetyl)methylamino]- can be described as follows:
- Molecular Formula : C₉H₈ClN₁O₃
- Molecular Weight : 219.62 g/mol
- CAS Number : 2363688
This compound features a benzoic acid core with a chloroacetyl and methylamino substituent, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
In particular, the compound showed promising activity against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance. For instance, in a study comparing various benzoic acid derivatives, compound 1 was among the top performers against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of compound 1 has also been investigated. In vitro studies using cancer cell lines such as HCT116 (colon cancer) revealed that:
- IC₅₀ Value : Approximately 5.85 µM
This value indicates that compound 1 is more potent than some established chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity of compound 1 may be attributed to several mechanisms:
- Inhibition of Cell Division : The presence of the chloroacetyl group is thought to interfere with cellular processes essential for bacterial and cancer cell proliferation.
- Disruption of Membrane Integrity : The compound may affect the integrity of microbial cell membranes, leading to cell lysis.
- Targeting Specific Enzymatic Pathways : Research indicates that it may inhibit enzymes critical for cancer cell survival, such as soluble epoxide hydrolase (sEH) .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of compound 1:
-
Antimicrobial Efficacy Study :
- Conducted on various clinical isolates.
- Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Notably effective against methicillin-resistant Staphylococcus aureus (MRSA).
- In Vivo Cancer Model :
-
Toxicology Assessments :
- Preliminary toxicity studies indicated that at therapeutic doses, compound 1 exhibited low toxicity profiles, making it a candidate for further clinical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
